molecular formula C19H26ClNO B14003421 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol CAS No. 6936-18-1

2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol

Cat. No.: B14003421
CAS No.: 6936-18-1
M. Wt: 319.9 g/mol
InChI Key: NLJPZMJUEWSWCX-UHFFFAOYSA-N
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Description

2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol typically involves the reaction of 2-phenyl-1-(4-propan-2-ylphenyl)ethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-Phenyl-1-(4-propan-2-ylphenyl)ethylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: A simpler compound with similar aromatic characteristics.

    1-(4-Isopropylphenyl)ethanol: Shares the isopropylphenyl group but lacks the aminoethyl component.

    Phenylethylamine: Contains the phenylethyl structure but lacks the hydroxyl group.

Uniqueness

2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol is unique due to its combination of aromatic and aliphatic components, as well as the presence of both amino and hydroxyl functional groups

Properties

CAS No.

6936-18-1

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

2-[[2-phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-15(2)17-8-10-18(11-9-17)19(20-12-13-21)14-16-6-4-3-5-7-16;/h3-11,15,19-21H,12-14H2,1-2H3;1H

InChI Key

NLJPZMJUEWSWCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2)NCCO.Cl

Origin of Product

United States

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